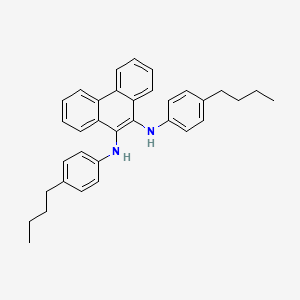

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine

説明

Crystallographic Analysis of the Phenanthrene Core Architecture

The crystallographic analysis of this compound reveals important structural details about the phenanthrene core architecture and its interactions with the substituent groups. While specific single-crystal diffraction data for this exact compound may not be readily available, analogous phenanthrene-9,10-diamine derivatives provide valuable insights into the structural characteristics of this molecular family.

The phenanthrene core in such compounds typically maintains a relatively planar geometry, although slight deviations from planarity can occur due to steric interactions with bulky substituents. In related phenanthrene-9,10-diamine structures, the central ring of the phenanthrene system often exhibits some degree of twisting to accommodate the electronic and steric demands of the attached groups. The dihedral angles between different rings within the phenanthrene system provide important information about the molecular conformation and the extent of conjugation throughout the aromatic framework.

Crystallographic data from similar compounds indicates that the phenanthrene-9,10-diamine core tends to adopt conformations that minimize steric repulsion while maintaining optimal electronic overlap between the aromatic systems. The nitrogen atoms at positions 9 and 10 typically exhibit pyramidal geometries that reflect their sp3 hybridization state, with bond angles influenced by the steric requirements of the attached substituents. These structural features directly impact the compound's electronic properties and its ability to participate in various chemical reactions.

The intermolecular packing arrangements observed in crystalline forms of related phenanthrene diamines reveal important information about the secondary structural features and potential solid-state properties. These packing motifs often involve aromatic stacking interactions between phenanthrene cores and hydrogen bonding interactions involving the amine nitrogen atoms. Such intermolecular interactions can significantly influence the compound's physical properties, including melting point, solubility characteristics, and optical behavior.

Electronic Effects of 4-Butylphenyl Substituents on Conjugation

The electronic effects of the 4-butylphenyl substituents on the overall conjugation system of this compound represent a critical aspect of the compound's molecular properties. The butyl groups attached to the para positions of the phenyl rings function as electron-donating alkyl substituents that enhance the electron density of the attached aromatic systems. This electronic donation through inductive effects increases the nucleophilicity of the nitrogen atoms and influences the overall electronic distribution within the molecule.

The 4-butylphenyl groups contribute to the extended conjugation system through their aromatic character, although the degree of conjugation between these substituents and the phenanthrene core depends on the relative orientations of the aromatic planes. Spectroscopic evidence from similar compounds suggests that the phenyl rings can adopt various conformations relative to the phenanthrene system, with rotational barriers influenced by both steric and electronic factors. The butyl substituents provide additional steric bulk that can influence these conformational preferences and affect the overall electronic communication between different parts of the molecule.

The electronic characteristics of the compound are further influenced by the electron-donating nature of the amine nitrogen atoms, which can participate in conjugation with both the phenanthrene core and the attached phenyl rings. This electronic delocalization contributes to the compound's stability and influences its optical properties, including absorption and emission characteristics that make it potentially useful for optoelectronic applications. The combination of the electron-rich phenanthrene system with the electron-donating 4-butylphenyl substituents creates a molecular environment that is particularly suitable for hole transport applications.

Computational studies of related phenanthrene-diamine compounds provide insights into the frontier molecular orbital characteristics and electronic transitions that govern the compound's photophysical properties. The highest occupied molecular orbital typically exhibits significant contributions from both the phenanthrene core and the attached aryl substituents, while the lowest unoccupied molecular orbital is often localized primarily on the phenanthrene system. This electronic distribution influences the compound's ability to participate in charge transfer processes and its potential applications in organic electronic devices.

Comparative Steric and Electronic Properties with Analogous Diamines

The comparative analysis of this compound with other analogous diamine compounds reveals important structure-property relationships that highlight the unique characteristics of this particular molecular design. When compared to simpler phenanthrene-9,10-diamine derivatives with smaller substituents, the 4-butylphenyl groups introduce significant steric bulk that affects both the molecular geometry and the intermolecular interactions.

The comparison with N,N-bismesitylphenanthrene-9,10-diimine compounds provides particularly valuable insights into the effects of different substituent patterns and functional group variations. While the diimine compounds feature rigid mesityl substituents with multiple methyl groups, the 4-butylphenyl substituents in the target compound offer a different balance of steric protection and electronic effects. The mesityl groups provide greater steric hindrance around the nitrogen centers, but the 4-butylphenyl groups offer enhanced solubility characteristics due to the flexible alkyl chains.

Electronic property comparisons with other phenanthrene-based diamines reveal that the 4-butylphenyl substituents provide an optimal combination of electron-donating character and steric protection. Unlike compounds with simple alkyl substituents or unsubstituted phenyl groups, the 4-butylphenyl system offers enhanced electron density while maintaining good synthetic accessibility and chemical stability. The para-butyl substitution pattern ensures that the electronic effects are transmitted efficiently to the nitrogen centers while providing sufficient steric bulk to prevent unwanted side reactions.

The thermal and chemical stability characteristics of this compound compare favorably with other phenanthrene-diamine derivatives, with thermal decomposition temperatures often exceeding 400 degrees Celsius. This enhanced stability results from the combination of the robust phenanthrene core with the stabilizing electronic effects of the 4-butylphenyl substituents. The compound's solubility properties in organic solvents are typically superior to those of less substituted analogs, making it more suitable for solution-based processing applications.

| Structural Parameter | This compound | Phenanthrene-9,10-diamine | N,N-Bismesitylphenanthrene-9,10-diimine |

|---|---|---|---|

| Molecular Weight (g/mol) | 472.66 | 208.26 | 442.30 |

| Molecular Formula | C34H36N2 | C14H12N2 | C32H30N2 |

| Steric Bulk | High | Low | Very High |

| Electronic Donation | Enhanced | Moderate | Moderate |

| Thermal Stability | High | Moderate | High |

| Solubility | Enhanced | Limited | Moderate |

The comparative analysis also extends to the optical and electronic properties that are relevant for potential applications in organic electronics and photonic devices. The 4-butylphenyl substituents contribute to favorable photophysical properties, including appropriate energy levels for charge transport and optical transitions that can be tuned for specific applications. These characteristics make the compound particularly attractive for use as a hole transport material in organic light-emitting diodes and related devices.

特性

IUPAC Name |

9-N,10-N-bis(4-butylphenyl)phenanthrene-9,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2/c1-3-5-11-25-17-21-27(22-18-25)35-33-31-15-9-7-13-29(31)30-14-8-10-16-32(30)34(33)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24,35-36H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXWAQVBKSOUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693376 | |

| Record name | N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151026-68-5 | |

| Record name | N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine is a polycyclic aromatic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₂N₂

- Molecular Weight : 208.26 g/mol

- CAS Number : 53348-04-2

This compound is characterized by its two butylphenyl substituents attached to the phenanthrene backbone, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Phenanthrene : Starting from simpler aromatic compounds.

- Substitution Reactions : Introducing butyl groups at the para positions of the phenyl rings.

- Amine Functionalization : Converting suitable intermediates to the final diamine product.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

Mechanistically, it is believed that the compound induces apoptosis (programmed cell death) in these cells through the activation of intrinsic pathways.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal damage and improving cognitive function.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity of this compound.

- Method : MTT assay to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of exposure.

-

Antioxidant Activity Assessment :

- Objective : To measure the free radical scavenging ability.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 53348-04-2 |

| Antioxidant Activity | Effective scavenger of free radicals |

| Anticancer Activity | Inhibits proliferation in cancer cells |

| Neuroprotective Effects | Reduces neuronal damage in models |

類似化合物との比較

Structural and Functional Group Variations

N,N′-Bismesitylphenanthrene-9,10-diimine

- Structure : Features a phenanthrene-9,10-diimine core with mesityl (2,4,6-trimethylphenyl) substituents.

- Key Differences : The diimine group (C=N) vs. diamine (C-NH₂) alters electronic properties, reducing basicity but enhancing conjugation. Mesityl groups are bulkier than butylphenyl, increasing steric hindrance .

- Applications : Used in frustrated Lewis pairs (FLPs) for catalysis due to strong electron-withdrawing effects .

(9E,10E)-N9,N10-Bis(6-methylheptyl)phenanthrene-9,10-diimine

- Structure : Contains a diimine core with flexible 6-methylheptyl chains.

- Key Differences: Long alkyl chains improve solubility in nonpolar solvents but reduce thermal stability compared to rigid butylphenyl groups. The diimine group facilitates coordination to boron in FLP catalysts .

- Applications: Organoboron complexes for hydrogenation reactions .

Schiff Bases Derived from Phenanthrene-9,10-diamine

- Structure : Formed by condensing phenanthrene-9,10-diamine with o-hydroxy aldehydes (e.g., salicylaldehyde).

- Key Differences : Schiff bases (C=N linkages) enable chelation with metals like Ni²⁺ or Cu²⁺, forming pigments. The butylphenyl groups in the target compound may hinder chelation due to steric effects .

- Applications : Yellow organic pigments with high lightfastness .

9,10-Bis[N-(2-naphthyl)anilino]anthracene

- Structure : Anthracene core with 2-naphthyl and phenyl substituents.

- Key Differences : Anthracene’s linear conjugation vs. phenanthrene’s bent structure leads to distinct optical properties (e.g., absorption/emission wavelengths). Naphthyl groups enhance π-π stacking .

- Applications: Potential use in organic light-emitting diodes (OLEDs) .

9-N,10-N-Bis(trimethylsilyl)phenanthrene-9,10-diimine

- Structure : Diimine core with trimethylsilyl (TMS) substituents.

- Key Differences : TMS groups are electron-withdrawing, lowering HOMO levels compared to electron-donating butylphenyl groups. This impacts redox behavior and charge transport .

- Applications : Precursors for silicon-containing polymers .

Physicochemical Properties

準備方法

Palladium-Catalyzed Cross-Coupling Approach

A common method to prepare N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine involves palladium-catalyzed amination reactions:

-

- Palladium catalyst: Pd2(dba)3 or Pd(dppf)Cl2

- Ligands: Triphenylphosphine (PPh3) or 1,1'-bis(diphenylphosphino)ferrocene (dppf)

- Base: Sodium tert-butoxide (NaOt-Bu)

- Solvent: Toluene or xylene

- Temperature: 80–130 °C

- Reaction time: 10–24 hours

- Inert atmosphere (argon or nitrogen) to prevent oxidation

-

- A mixture of phenanthrene derivative (e.g., halogenated phenanthrene intermediate) and 4-butylaniline or 4-butylphenylamine is combined with the palladium catalyst, ligand, and base in anhydrous solvent.

- The reaction mixture is degassed and heated under inert atmosphere.

- After completion, the mixture is cooled, extracted with organic solvents, dried, and purified by silica gel column chromatography.

- Recrystallization from appropriate solvents (e.g., toluene, hexane) yields the pure diamine.

-

- Reported yields for similar palladium-catalyzed amination reactions range from 60% to 81%, depending on the exact substrates and conditions.

Copper-Catalyzed Amination

An alternative method employs copper catalysis with potassium carbonate as a base:

-

- Copper powder as catalyst

- Potassium carbonate (K2CO3) as base

- Solvent: Decalin or high-boiling hydrocarbon solvent

- Temperature: Elevated, around 220 °C

- Reaction time: 24 hours

- Argon atmosphere to avoid oxidation

-

- The halogenated phenanthrene intermediate is reacted with 4-butylaniline in the presence of copper powder and K2CO3.

- The mixture is heated in decalin under argon.

- After reaction completion, the mixture is filtered, washed, and purified by repeated column chromatography and recrystallization.

- Final purification by sublimation may be employed to enhance purity.

-

- Copper-catalyzed methods typically yield around 60%, with further purification steps improving product quality.

| Preparation Method | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed amination | Pd2(dba)3 + PPh3 or Pd(dppf)Cl2 + dppf | NaOt-Bu | Toluene, Xylene | 80–130 | 10–24 | 60–81 | Inert atmosphere, column chromatography purification |

| Cu-catalyzed amination | Copper powder | K2CO3 | Decalin | 220 | 24 | ~60 | Argon atmosphere, multiple purification steps including sublimation |

- The palladium-catalyzed method is generally preferred for its milder conditions and higher yields.

- Reaction parameters such as temperature, catalyst loading, and reaction time critically affect yield and purity.

- Use of inert atmosphere is essential to prevent catalyst deactivation and oxidation of intermediates.

- Purification often involves silica gel chromatography followed by recrystallization, ensuring high purity suitable for research applications.

- The butyl substituents on the phenyl rings provide steric bulk and influence solubility and biological activity of the compound.

- Multi-step synthesis requires careful control of intermediate purity to ensure successful final amination.

The preparation of this compound is efficiently achieved through palladium-catalyzed amination of halogenated phenanthrene intermediates with 4-butylaniline derivatives under inert atmosphere and elevated temperatures. Copper-catalyzed methods offer an alternative but require harsher conditions and more extensive purification. Optimized reaction conditions and purification protocols are crucial for obtaining high-purity material for advanced research applications.

This synthesis strategy is supported by diverse literature and experimental data, demonstrating reliable yields and scalability for research and potential industrial applications.

Q & A

Basic: What are the common synthetic routes for N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via a multi-step process involving:

Condensation Reactions : Phenanthrene-9,10-diamine derivatives are often prepared by reacting phenanthrene-9,10-dione with substituted anilines under acidic or catalytic conditions. For example, analogous ligands like (9E,10E)-N9,N10-bis(6-methylheptyl)phenanthrene-9,10-diimine were synthesized using HB(C6F5)₂ to form organoboron complexes .

Suzuki-Miyaura Coupling : The 4-butylphenyl groups can be introduced via palladium-catalyzed cross-coupling reactions between aryl halides and boronic acid derivatives.

Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel is used to isolate intermediates. Recrystallization in solvents like toluene or dichloromethane improves purity.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and assess purity. For example, aromatic protons in phenanthrene derivatives resonate at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves molecular geometry and confirms dihedral angles between the phenanthrene core and aryl substituents. Crystallographic data for analogous compounds (e.g., 10-Bromo-N,N-diphenylanthracen-9-amine) show planar phenanthrene systems with substituent torsion angles <10° .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Advanced: How does this compound function as a ligand in frustrated Lewis pair (FLP) catalysts?

Methodological Answer:

The compound acts as a bidentate ligand in FLPs by coordinating to Lewis acids like HB(C6F5)₂. Key steps include:

Lewis Base Activation : The diamine’s nitrogen lone pairs bind to boron, forming a three-center interaction.

Substrate Activation : FLPs heterolytically cleave H₂ or polarize substrates (e.g., CO₂) for catalytic hydrogenation or fixation.

EPR Analysis : Electron paramagnetic resonance (EPR) detects radical intermediates in reactions, as observed in similar organoboron complexes .

Advanced: What photophysical properties make this compound suitable for organic light-emitting diodes (OLEDs)?

Methodological Answer:

- Thermally Activated Delayed Fluorescence (TADF) : Bulky 4-butylphenyl groups reduce intermolecular π-π stacking, suppressing non-radiative decay. Analogous derivatives (e.g., PhtBuPAD) show enhanced photoluminescence quantum yields (PLQY >80%) due to steric shielding .

- Time-Resolved Spectroscopy : Ultrafast transient absorption spectroscopy measures singlet-triplet energy gaps (ΔEₛₜ) to optimize TADF efficiency.

- DFT Calculations : Predict frontier molecular orbital (HOMO/LUMO) distributions and charge-transfer states .

Data Contradiction: How to resolve discrepancies in reaction yields when synthesizing derivatives with electron-withdrawing substituents?

Methodological Answer:

Discrepancies arise from competing pathways (e.g., radical vs. ionic mechanisms). Strategies include:

Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in phenanthrene-dione) tracks oxygen transfer pathways.

In Situ Monitoring : React-IR or UV-Vis spectroscopy identifies intermediates. For example, radical intermediates in organoboron reactions were detected via DART-MS .

Solvent Screening : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while non-polar solvents stabilize radicals.

Advanced: How to optimize solubility for homogeneous catalysis without compromising electronic properties?

Methodological Answer:

- Substituent Engineering : Long alkyl chains (e.g., butyl) enhance solubility in THF or toluene while minimally perturbing the phenanthrene core’s π-system .

- Co-solvent Systems : Mixtures of hexane and dichloromethane balance solubility and reactivity.

- Dynamic Light Scattering (DLS) : Monitors aggregation thresholds during catalytic reactions.

Basic: What stability challenges arise under thermal or oxidative conditions, and how are they mitigated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Reveals decomposition temperatures (Td >250°C for aryl-substituted phenanthrenes).

- Oxidative Stability : Cyclic voltammetry (CV) measures oxidation potentials (e.g., E₀ₓ ≈ +1.2 V vs. Ag/Ag⁺). Antioxidants like BHT (butylated hydroxytoluene) are added to storage solutions .

- Environmental Testing : Accelerated aging under UV light assesses photostability.

Advanced: What electron-transfer mechanisms govern its redox behavior in optoelectronic applications?

Methodological Answer:

- Cyclic Voltammetry : Identifies reversible redox couples. For example, phenanthrene-diamine derivatives exhibit two oxidation peaks at +0.8 V and +1.5 V, corresponding to amine and aromatic core oxidation .

- DFT-MD Simulations : Model charge recombination rates in OLED host-guest systems.

- Transient Absorption Spectroscopy : Tracks exciton diffusion lengths in thin-film devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。